2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride
Overview
Description
2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride is a heterocyclic organic compound with the molecular formula C8H17N3O2·2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines is then achieved using thiophenol (PhSH), followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bases (e.g., NaOH), acids (e.g., HCl)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and protein interactions, which can lead to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES): A commonly used buffering agent in biological and biochemical research.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-: A class of compounds with similar piperazine structures, often used in medicinal chemistry.
Uniqueness
2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its versatility makes it valuable in multiple research fields .
Properties
IUPAC Name |
2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.2ClH/c9-7-8(13)11-3-1-10(2-4-11)5-6-12;;/h12H,1-7,9H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFLUBXREKFKBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992447 | |
Record name | 2-Amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717904-39-7 | |
Record name | 2-Amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 717904-39-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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